3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine is a synthetic nucleoside derivative that plays a significant role in molecular biology and medicinal chemistry. This compound is characterized by the presence of tert-butyldimethylsilyl protecting groups at the 3' and 5' hydroxyl positions of deoxycytidine, which enhance its stability and facilitate further chemical modifications. The compound's structural complexity and protective groups make it a valuable intermediate in the synthesis of various nucleosides and nucleotides used in research and therapeutic applications.
3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine can be sourced from specialized chemical suppliers, often as a part of synthetic chemistry reference tools. It falls under the classification of nucleoside analogs, which are compounds that resemble naturally occurring nucleosides but have been modified for enhanced properties or functionalities. The compound's CAS number is 40733-26-4, indicating its unique identity in chemical registries.
The synthesis of 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine typically involves the following steps:
This synthetic route highlights the importance of protecting groups in nucleoside chemistry, allowing for selective reactions at specific sites on the molecule.
The molecular structure of 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine can be represented as follows:
C(C(C(C(C(=O)N1C(=O)N(C(=C1)C(CO[Si](C)(C)C)(CO[Si](C)(C)C))C(C)(C)C(C)(C)C))O2)O2)O1
The presence of silyl groups enhances the stability of the molecule, making it resistant to hydrolysis under physiological conditions.
3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine can participate in several chemical reactions, primarily involving:
These reactions are pivotal for creating more complex structures necessary for research in genetics and drug development.
The mechanism of action for 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine primarily revolves around its role as a substrate in biochemical pathways involving nucleic acids. Once deprotected, it can integrate into DNA strands during replication or repair processes, potentially influencing cellular functions such as gene expression or apoptosis.
Research indicates that modifications like those present in this compound can enhance the efficacy of nucleoside analogs used in antiviral therapies or cancer treatments by improving their stability and bioavailability.
These properties make it suitable for laboratory handling and applications requiring stable intermediates.
3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine finds applications across various scientific fields:
The versatility of this compound underscores its significance in advancing research within molecular biology, pharmacology, and therapeutic development.
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 143201-45-0
CAS No.: 138079-63-7